Array ( [bid] => 7555590 ) Buy 2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid

2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid

Catalog No.
S7841004
CAS No.
M.F
C15H12ClNO3
M. Wt
289.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid

Product Name

2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid

IUPAC Name

2-[2-[(3-chlorobenzoyl)amino]phenyl]acetic acid

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

InChI

InChI=1S/C15H12ClNO3/c16-12-6-3-5-11(8-12)15(20)17-13-7-2-1-4-10(13)9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

JJWCEHCOSFIROW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC(=O)C2=CC(=CC=C2)Cl
2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid is a white or slightly yellowish crystalline powder that is odorless or has a faint odor. It is insoluble in water and soluble in organic solvents such as ethanol and acetone. The compound is a non-selective inhibitor of cyclooxygenase (COX), which is an enzyme that catalyzes the formation of prostaglandins, a group of lipid compounds that are involved in inflammation and pain.
2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid has a molecular weight of 296.7 g/mol and a melting point of 165-167°C. The compound has a pKa of 4.0-4.4, and its solubility in water is less than 1 mg/mL. The chemical structure of diclofenac consists of a benzene ring and a carboxylic acid group, as well as a chlorine atom and an amino group.
Diclofenac can be synthesized by a variety of methods, including the reaction of 2,6-dichloroaniline with 3-chlorobenzoyl chloride, followed by esterification with glycine. The compound can also be prepared by the reaction of 2-amino-5-chlorobenzoic acid with acetic anhydride.
There are several analytical methods that can be used to detect and quantify diclofenac in biological and environmental samples. These methods include high performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA).
Diclofenac has anti-inflammatory, analgesic, and anti-pyretic properties, which make it an effective treatment for a variety of conditions, including arthritis, menstrual pain, and dental pain. The compound works by inhibiting the activity of COX, which reduces the production of prostaglandins. Diclofenac is also known to have anti-platelet and anti-tumor properties, although the mechanisms behind these effects are not well understood.
Diclofenac has a relatively low toxicity profile, with a LD50 of 500-1000 mg/kg in rats. However, the compound has been shown to cause liver toxicity and gastrointestinal bleeding in some individuals, particularly when taken at high doses or for long periods of time. In scientific experiments, diclofenac is typically administered to animals at doses that are carefully monitored and controlled.
Diclofenac is commonly used in scientific experiments to study the effects of COX inhibitors on inflammation, pain, and other biological processes. The compound has also been used in clinical trials to evaluate its efficacy as a treatment for various conditions, including osteoarthritis, rheumatoid arthritis, and migraine headaches.
Recent research has focused on improving the effectiveness and safety of diclofenac, as well as identifying new applications for the compound in the treatment of various diseases and conditions. Studies have also been conducted to identify potential side effects of diclofenac, such as cardiovascular disease and renal toxicity.
Diclofenac has potential applications in a variety of fields, including medicine, agriculture, and environmental science. The compound has been used to treat pain and inflammation in animals, and has also been employed as a model compound in studies of drug metabolism and toxicity. In the agricultural sector, diclofenac has been used as a veterinary drug to treat pain and inflammation in livestock.
While diclofenac has proven to be a useful tool in the study of inflammation, pain, and other biological processes, there are some limitations to its use. For example, the compound has been associated with adverse effects such as liver toxicity and gastrointestinal bleeding, and may not be suitable for all patients. Future research will likely focus on improving the efficacy and safety of diclofenac, as well as identifying novel applications for the compound in a variety of fields.
1. Developing new formulations of diclofenac to improve its bioavailability and reduce its potential side effects.
2. Investigating the potential cardioprotective effects of diclofenac on patients with cardiovascular disease.
3. Studying the impact of diclofenac on the gut microbiome and its potential role in gastrointestinal bleeding.
4. Identifying new applications for diclofenac in the treatment of cancer and other diseases.
5. Developing more sensitive and specific analytical methods for the detection of diclofenac in environmental and biological samples.
6. Investigating the impact of diclofenac on wildlife and the environment.
7. Developing safer and more effective alternatives to diclofenac for the treatment of pain and inflammation.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

289.0505709 g/mol

Monoisotopic Mass

289.0505709 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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